An In-depth Technical Guide to Pyrimidin-5-ylmethanamine Dihydrochloride: Core Properties and Applications
An In-depth Technical Guide to Pyrimidin-5-ylmethanamine Dihydrochloride: Core Properties and Applications
Abstract
Pyrimidin-5-ylmethanamine dihydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its structure, featuring a reactive primary amine appended to a pyrimidine core, offers versatile opportunities for molecular elaboration. The dihydrochloride salt form enhances its aqueous solubility and stability, making it a highly practical reagent for synthesis. This guide provides an in-depth analysis of its fundamental physicochemical properties, reactivity, and handling, offering a technical resource for researchers and scientists aiming to leverage this compound in their synthetic and drug discovery programs.
Core Chemical and Physical Properties
Understanding the fundamental properties of Pyrimidin-5-ylmethanamine dihydrochloride is critical for its effective use in experimental design. The compound is the salt form of the free base, Pyrimidin-5-ylmethanamine, where both the primary amine and one of the ring nitrogens are protonated.
Structure and Identification
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IUPAC Name: pyrimidin-5-ylmethanamine;dihydrochloride[1]
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Molecular Formula: C₅H₉Cl₂N₃[2]
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Molecular Weight: 182.05 g/mol [2]
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CAS Number: While several CAS numbers are associated with this structure, a common one is 1956356-28-7[2][3]. It's crucial for researchers to verify the specific CAS number associated with their sourced material.
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Canonical SMILES: C1=C(C=NC=N1)CN.Cl.Cl[1]
Physicochemical Data
The properties of the dihydrochloride salt are tailored for practical laboratory use, particularly concerning its solubility and stability.
| Property | Value | Source |
| Molecular Weight | 182.05 g/mol | [2] |
| Molecular Formula | C₅H₉Cl₂N₃ | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | Room temperature or refrigerated (2-8°C) | [2][4][5] |
Note: Data for properties like melting point, pKa, and precise solubility in various solvents for the dihydrochloride salt are not consistently reported across public databases and often require experimental determination or consultation of specific supplier documentation.
Basicity and pKa Considerations
The parent molecule, pyrimidin-5-ylmethanamine, possesses three basic nitrogen atoms: the two pyrimidine ring nitrogens and the exocyclic primary amine.
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The pyrimidine ring itself is a weak base, with a pKa of approximately 1.3 for its monoprotonated state[6]. The presence of a second nitrogen atom significantly reduces the basicity compared to pyridine (pKa ≈ 5.2) due to inductive electron withdrawal[6].
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The primary aliphatic amine (-CH₂NH₂) is significantly more basic.
As a dihydrochloride salt, two of these basic centers are protonated. This has critical implications for its use:
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Solubility: The salt form dramatically increases aqueous solubility compared to the free base, which is essential for many reaction conditions and for preparing stock solutions.
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Reactivity: In a reaction, a base (e.g., triethylamine, DIPEA) must be added in at least a two-fold molar excess to deprotonate the salt and liberate the nucleophilic free amine, allowing it to participate in subsequent reactions.
Reactivity and Synthetic Utility
The primary utility of Pyrimidin-5-ylmethanamine stems from the nucleophilicity of its primary amine group. This allows for its incorporation into larger molecules through a variety of fundamental organic reactions.
Key Reactions
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Amide Bond Formation: The amine readily couples with carboxylic acids, acid chlorides, or activated esters to form stable amide linkages. This is one of the most common methods for incorporating the pyrimidine scaffold.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms secondary amines.
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Sulfonamide Formation: Treatment with sulfonyl chlorides yields sulfonamides.
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N-Alkylation: The amine can be alkylated using alkyl halides, although selectivity can be a challenge.
The following diagram illustrates the central role of Pyrimidin-5-ylmethanamine as a synthetic building block.
Caption: Key reactions of the Pyrimidin-5-ylmethanamine core.
Experimental Protocols & Workflows
Adherence to validated protocols is essential for reproducible results. The following sections detail a standard workflow for handling and using the reagent.
Standard Workflow for Use
A systematic approach ensures the integrity of the material and the success of the reaction.
Caption: Standard laboratory workflow for using the dihydrochloride salt.
Protocol: Amide Coupling with a Carboxylic Acid
This protocol describes a typical procedure for coupling Pyrimidin-5-ylmethanamine dihydrochloride with a generic carboxylic acid using HATU as the coupling agent.
Materials:
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Pyrimidin-5-ylmethanamine dihydrochloride (1.0 eq)
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Carboxylic acid (1.1 eq)
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HATU (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous Dimethylformamide (DMF)
Procedure:
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Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 eq).
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Solvation: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
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Activation: Add HATU (1.2 eq) to the solution and stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.
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Amine Addition: In a separate vial, dissolve Pyrimidin-5-ylmethanamine dihydrochloride (1.0 eq) in a minimal amount of DMF. Add this solution to the reaction flask.
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Base Addition: Add DIPEA (3.0 eq) dropwise to the reaction mixture. Causality Note: At least 2 equivalents of base are required to neutralize the dihydrochloride salt and liberate the free amine. An additional equivalent is needed to neutralize the acid formed during the coupling reaction.
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Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
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Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide product.
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Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Safety and Handling
As a laboratory chemical, proper handling is mandatory to ensure user safety.
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Hazard Statements: The free base is listed as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation[7]. Similar precautions should be taken with the salt form.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves[8].
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[8]. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place[9].
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. calpaclab.com [calpaclab.com]
- 3. arctomsci.com [arctomsci.com]
- 4. chemscene.com [chemscene.com]
- 5. 171887-03-9 CAS MSDS (N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. scialert.net [scialert.net]
- 7. Pyrimidin-5-ylmethanamine | C5H7N3 | CID 18953632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
